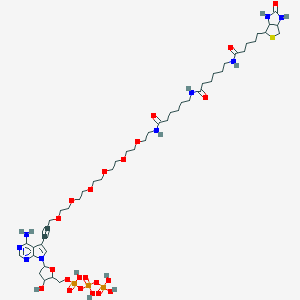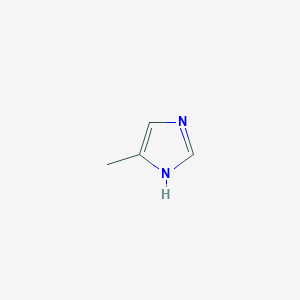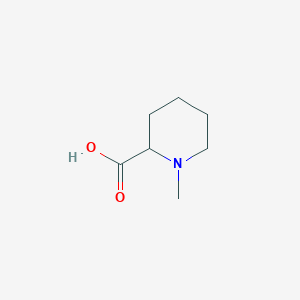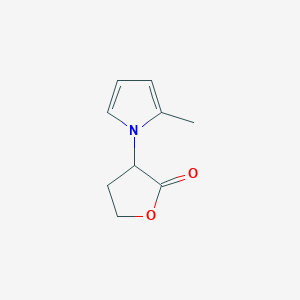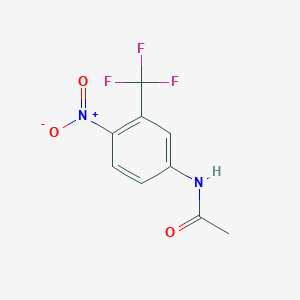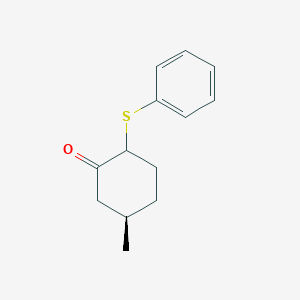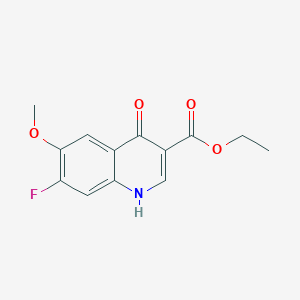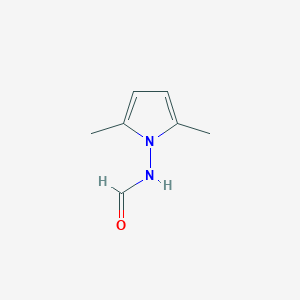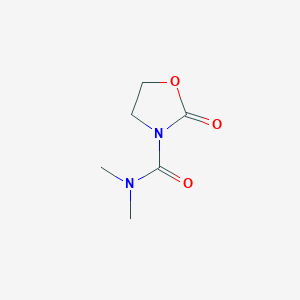
N,N-Dimethyl-2-oxooxazolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-oxooxazolidine-3-carboxamide (DMOC) is a synthetic compound that belongs to the class of oxazolidinone derivatives. DMOC is a cyclic urea derivative that has been widely studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical properties, which make it an attractive candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis. N,N-Dimethyl-2-oxooxazolidine-3-carboxamide has been shown to bind to the 50S subunit of bacterial ribosomes, preventing the formation of peptide bonds and inhibiting the growth of bacteria.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethyl-2-oxooxazolidine-3-carboxamide has been found to have a low toxicity profile and is generally well-tolerated in laboratory animals. The compound has been shown to have a half-life of approximately 2 hours in rats, indicating that it is rapidly metabolized and eliminated from the body. N,N-Dimethyl-2-oxooxazolidine-3-carboxamide has been found to have minimal effects on liver and kidney function, indicating that it is relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide is its broad-spectrum antibacterial activity. The compound has been shown to be effective against a wide range of bacterial species, including both gram-positive and gram-negative bacteria. N,N-Dimethyl-2-oxooxazolidine-3-carboxamide has also been found to be effective against antibiotic-resistant bacteria, making it a promising candidate for the development of new antibiotics.
One limitation of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in laboratory experiments. The compound is also relatively unstable in acidic conditions, which can limit its use in certain applications.
Direcciones Futuras
There are several potential directions for future research on N,N-Dimethyl-2-oxooxazolidine-3-carboxamide. One area of interest is the development of new antibiotics based on the structure of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide. Researchers could explore the synthesis of new derivatives of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide with improved solubility and stability properties.
Another area of interest is the investigation of the mechanism of action of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide. Researchers could use advanced imaging techniques to visualize the interaction of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide with bacterial ribosomes and gain a better understanding of how the compound inhibits bacterial protein synthesis.
Finally, researchers could explore the potential use of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide in combination with other antibiotics to enhance their effectiveness against antibiotic-resistant bacteria. The development of new combination therapies could help to address the growing problem of antibiotic resistance and improve the treatment of bacterial infections.
Métodos De Síntesis
The synthesis of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide involves the reaction of N,N-dimethylurea with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction yields N,N-Dimethyl-2-oxooxazolidine-3-carboxamide as a white crystalline solid with a melting point of 141-142°C. The synthesis of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-oxooxazolidine-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. N,N-Dimethyl-2-oxooxazolidine-3-carboxamide has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), a bacterium that is resistant to many commonly used antibiotics.
Propiedades
Número CAS |
145889-52-7 |
|---|---|
Nombre del producto |
N,N-Dimethyl-2-oxooxazolidine-3-carboxamide |
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-7(2)5(9)8-3-4-11-6(8)10/h3-4H2,1-2H3 |
Clave InChI |
SZMGHLSIISJDCY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N1CCOC1=O |
SMILES canónico |
CN(C)C(=O)N1CCOC1=O |
Sinónimos |
3-Oxazolidinecarboxamide,N,N-dimethyl-2-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



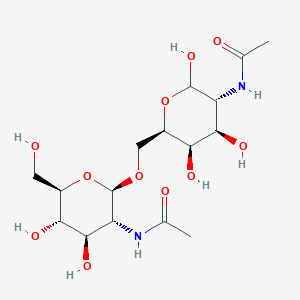
![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)
